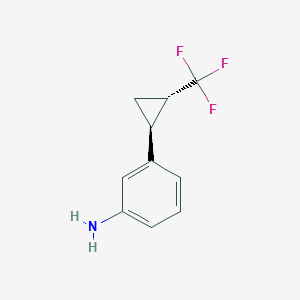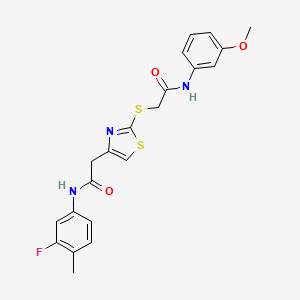
N-(3-fluoro-4-methylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-fluoro-4-methylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide" is a novel molecule that appears to be related to a class of bioactive molecules with potential therapeutic applications. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds with related structures and potential biological activities. For instance, the first paper discusses a compound from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, which has shown efficacy against cancer cells, including resistant forms . The second paper describes a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides with antioxidant and anti-inflammatory properties . These findings suggest that the compound may also possess similar biological activities due to structural similarities.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, the first paper details the synthesis of a lead compound within the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, which involved structure-activity relationship studies to optimize its potency against cancer cell lines . The second paper outlines the synthesis of a series of thiazol-2-yl acetamides with antioxidant and anti-inflammatory activities . These syntheses typically involve multi-step reactions, including the formation of thiazole rings and subsequent functionalization. The synthesis of the compound would likely follow a similar pathway, with specific steps tailored to introduce the 3-fluoro-4-methylphenyl and 3-methoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of thiazol-2-yl acetamides is characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen. This core structure is crucial for the biological activity of these molecules. The presence of various substituents, such as the 3-fluoro-4-methylphenyl and 3-methoxyphenyl groups in the compound of interest, can significantly influence the molecule's properties, including its binding affinity to biological targets, solubility, and overall stability.
Chemical Reactions Analysis
Thiazol-2-yl acetamides can participate in various chemical reactions, particularly those involving their functional groups. For instance, the amide group can engage in hydrogen bonding, which is important for the interaction with biological targets. The thiazole ring can also undergo electrophilic substitution reactions, which can be utilized in further chemical modifications to enhance the compound's biological activity or pharmacokinetic properties. The specific chemical reactions of the compound would depend on its complete structure, including the nature of its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazol-2-yl acetamides are influenced by their molecular structure. These properties include solubility in various solvents, melting points, and stability under different conditions. The presence of electron-withdrawing or electron-donating groups, such as the fluoro and methoxy groups in the compound of interest, can affect these properties. For example, the fluoro group may increase the compound's lipophilicity, potentially improving its ability to cross cell membranes. The methoxy group could impact the molecule's hydrogen bonding capacity, influencing its solubility and interactions with biological targets.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Compounds with structures similar to N-(3-fluoro-4-methylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide have been synthesized and studied for their biological activities. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity in some compounds, indicating potential therapeutic applications (K. Sunder & Jayapal Maleraju, 2013).
Antimicrobial Properties
Thiazole and thiadiazole derivatives, which share a structural resemblance with the target compound, have been synthesized and evaluated for their antimicrobial properties. A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide compounds were synthesized and showed promising in vitro antibacterial activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents (B. A. Baviskar, S. S. Khadabadi, & S. Deore, 2013).
Anticancer Activity
Research on N-phenylacetamide derivatives containing 4-arylthiazole moieties, which are structurally related to the compound , has shown promising results in terms of cytotoxic activities against various cancer cell lines. These findings indicate the potential of such compounds in the development of new anticancer agents (Hui Lu, Xia Zhou, Lei Wang, & Linhong Jin, 2020).
Metabolic Studies
Compounds analogous to N-(3-fluoro-4-methylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide have been studied for their metabolism in human and rat liver microsomes, providing insights into their metabolic pathways and potential impacts on biological systems (S. Coleman, R. Linderman, E. Hodgson, & R. Rose, 2000).
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c1-13-6-7-15(9-18(13)22)23-19(26)10-16-11-29-21(25-16)30-12-20(27)24-14-4-3-5-17(8-14)28-2/h3-9,11H,10,12H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXNOZDMZBUDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

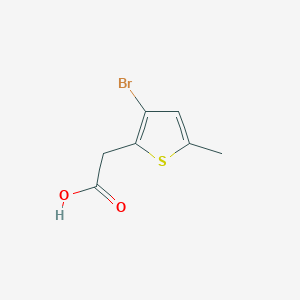
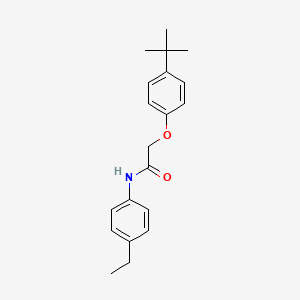
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)methanone](/img/structure/B2501415.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2501416.png)
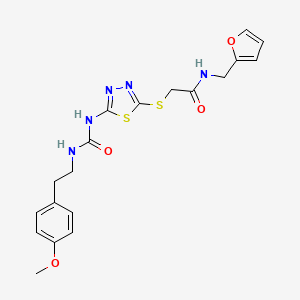
![N-(3-morpholinopropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2501421.png)
![5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501423.png)

![N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide](/img/structure/B2501425.png)

![4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2501430.png)
